

butenafine hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Butenafine Hydrochloride

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Butenafine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent recognized for its potent fungicidal activity against a broad spectrum of dermatophytes.[1] Structurally and mechanistically related to the allylamine class of antifungals, **butenafine hydrochloride** is a cornerstone in the topical treatment of superficial mycoses.[2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols relevant to its study and application in a research and development setting.

Chemical Structure and Properties

Butenafine hydrochloride is the hydrochloride salt of butenafine.[3] It is chemically designated as N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethylamine hydrochloride.[3]

IUPAC Name: 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride

Chemical Structure: Chemical structure of Butenafine

Physicochemical Properties

Butenafine hydrochloride is a white to off-white crystalline powder.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₃ H ₂₈ ClN	[4]
Molecular Weight	353.93 g/mol	[1][4]
Melting Point	210-214 °C	[5][6]
Solubility		
Water	Slightly soluble / Insoluble	[1][2][6]
Methanol	Freely soluble	[2][3][7]
Ethanol	Freely soluble (65-70 mg/mL)	[1][2][8][9]
Chloroform	Freely soluble	[2][3][7]
DMSO	Soluble (≥10-70 mg/mL)	[8][9][10]
pKa (Strongest Basic)	9.06 (Predicted)	

Mechanism of Action

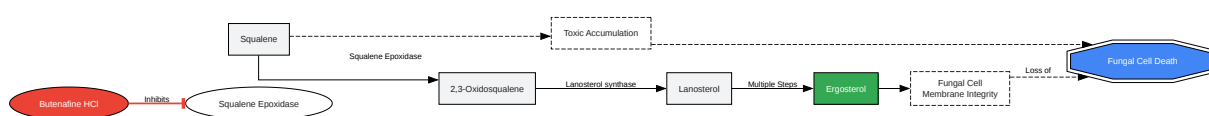
Butenafine hydrochloride exerts its antifungal effect by inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase), a critical enzyme in the fungal ergosterol biosynthesis pathway.^{[1][2][9]} This inhibition is highly specific to the fungal enzyme.

The inhibition of squalene epoxidase leads to a dual antifungal effect:

- **Depletion of Ergosterol:** Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the integrity and fluidity of the membrane, leading to increased permeability and leakage of cellular contents.^[2]
- **Accumulation of Squalene:** The blockage of the biosynthetic pathway results in the intracellular accumulation of the substrate, squalene.^[2] High concentrations of squalene are

toxic to the fungal cell, further contributing to cell death.

This dual action makes butenafine a fungicidal agent against susceptible fungi.[2] In addition to its primary antifungal activity, butenafine also possesses intrinsic anti-inflammatory properties.
[2]



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Figure 1: Mechanism of action of Butenafine HCl.

Pharmacokinetics

Following topical application, **butenafine hydrochloride** exhibits minimal systemic absorption. The absorbed drug is metabolized in the liver, with the primary metabolite formed through hydroxylation of the t-butyl side chain. Butenafine has a long half-life, which contributes to its sustained therapeutic effect.

Antifungal Spectrum

Butenafine hydrochloride is highly active against dermatophytes, the primary causative agents of tinea infections. It also demonstrates activity against some yeasts.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	References
Dermatophytes			
Trichophyton rubrum	0.03 - 0.125	0.25 - 1	[11][12][13][14]
Trichophyton mentagrophytes	0.03 - 0.06	0.5 - 1	[9][11][15]
Epidermophyton floccosum	-	-	[16]
Yeasts			
Candida albicans	1	4	[17][18][19]

Note: MIC values can vary depending on the testing methodology and the specific strains evaluated.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of **butenafine hydrochloride**.

Methodology:

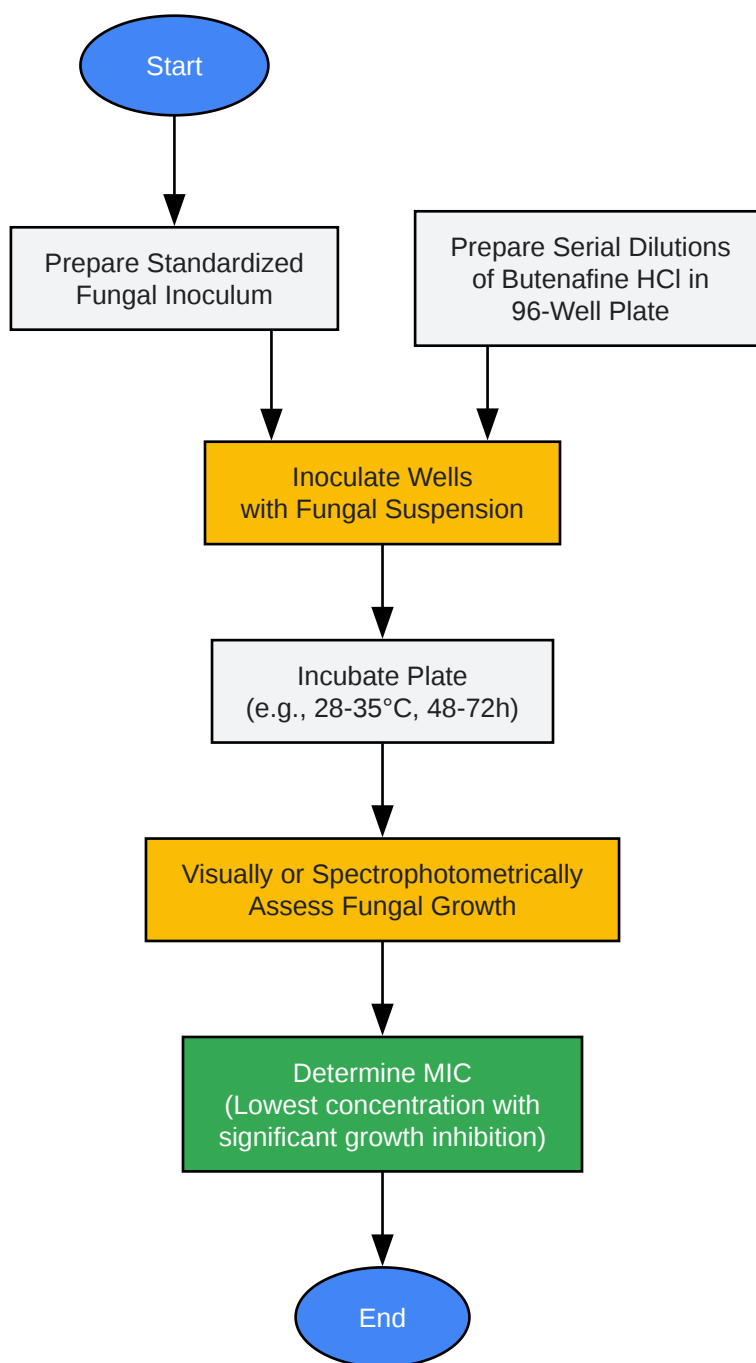
- A small, finely powdered sample of **butenafine hydrochloride** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[5]

Determination of Antifungal Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **butenafine hydrochloride** against a fungal isolate.

Methodology:

- Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI 1640 medium.
- Drug Dilution: Serial twofold dilutions of **butenafine hydrochloride** are prepared in a 96-well microtiter plate containing RPMI 1640 medium.
- Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.
- MIC Determination: The MIC is determined as the lowest concentration of **butenafine hydrochloride** that causes a significant inhibition of fungal growth (e.g., $\geq 80\%$) compared to the growth control.[\[20\]](#)



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Figure 2: Workflow for MIC Determination.

In Vitro Squalene Epoxidase Inhibition Assay

Objective: To quantify the inhibitory effect of **butenafine hydrochloride** on squalene epoxidase activity.

Methodology:

- **Enzyme Preparation:** A microsomal fraction containing squalene epoxidase is prepared from a suitable fungal source (e.g., *Saccharomyces cerevisiae*).[\[21\]](#)[\[22\]](#)[\[23\]](#)
- **Reaction Mixture:** The reaction mixture typically contains a buffer (e.g., Tris-HCl), FAD, NADPH, and the microsomal enzyme preparation.[\[2\]](#)[\[21\]](#)[\[23\]](#)
- **Inhibition:** Varying concentrations of **butenafine hydrochloride** (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.
- **Substrate Addition:** The reaction is initiated by the addition of a radiolabeled substrate, such as [^{14}C]squalene or [^{14}C]farnesyl pyrophosphate.[\[2\]](#)[\[21\]](#)
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.
- **Lipid Extraction:** The reaction is stopped, and the lipids are extracted using an organic solvent.
- **Analysis:** The extracted lipids (squalene and its epoxidized product) are separated by thin-layer chromatography (TLC).
- **Quantification:** The radioactivity of the separated lipid spots is quantified using a radio-TLC scanner to determine the conversion of squalene to its epoxide and, consequently, the extent of enzyme inhibition by **butenafine hydrochloride**.[\[2\]](#)

Conclusion

Butenafine hydrochloride remains a significant and effective antifungal agent, particularly for the topical treatment of dermatophytoses. Its fungicidal mechanism of action, favorable pharmacokinetic profile with high skin retention, and established antifungal spectrum make it a valuable compound for both clinical use and further research. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of butenafine and related benzylamine antifungals.

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